molecular formula C17H14F3N3O2S B2388530 N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide CAS No. 2309189-62-4

N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2388530
CAS No.: 2309189-62-4
M. Wt: 381.37
InChI Key: FRZLUPNLIIUWHB-UHFFFAOYSA-N
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Description

N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Attachment of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amines.

    Substitution: Replacement of the trifluoromethoxy group with other nucleophiles.

Scientific Research Applications

N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-methoxybenzamide
  • N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-chlorobenzamide
  • N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-fluorobenzamide

Uniqueness

N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and influences its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-23-12(9-14(22-23)15-3-2-8-26-15)10-21-16(24)11-4-6-13(7-5-11)25-17(18,19)20/h2-9H,10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZLUPNLIIUWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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